![molecular formula C13H14O3 B14206809 3-[4-(2-Methylacryloyl)phenyl]propanoic acid CAS No. 757974-89-3](/img/structure/B14206809.png)
3-[4-(2-Methylacryloyl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-Methylacryloyl)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a phenyl group attached to a propanoic acid moiety, with a 2-methylacryloyl substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methylacryloyl)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-(2-methylacryloyl)benzene with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another approach involves the Heck reaction, where 4-bromo-2-methylacryloylbenzene is coupled with propanoic acid using a palladium catalyst and a base such as triethylamine. This method offers high selectivity and yields under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
化学反応の分析
Types of Reactions
3-[4-(2-Methylacryloyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
科学的研究の応用
3-[4-(2-Methylacryloyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of 3-[4-(2-Methylacryloyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
類似化合物との比較
Similar Compounds
3-[4-(2-Methylpropyl)phenyl]propanoic acid: Similar in structure but with a different substituent on the phenyl ring.
3-Phenylpropanoic acid: Lacks the 2-methylacryloyl group, resulting in different chemical and biological properties.
4-(2-Methylacryloyl)benzoic acid: Similar substituent but different core structure.
Uniqueness
3-[4-(2-Methylacryloyl)phenyl]propanoic acid is unique due to the presence of both the phenylpropanoic acid moiety and the 2-methylacryloyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
757974-89-3 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC名 |
3-[4-(2-methylprop-2-enoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H14O3/c1-9(2)13(16)11-6-3-10(4-7-11)5-8-12(14)15/h3-4,6-7H,1,5,8H2,2H3,(H,14,15) |
InChIキー |
GTVOZBGQEOMHST-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)C1=CC=C(C=C1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


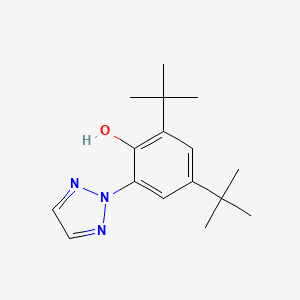


![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)
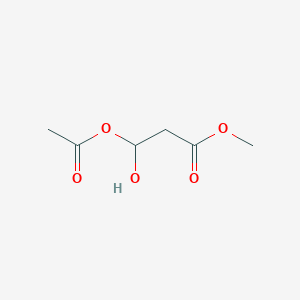
![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)
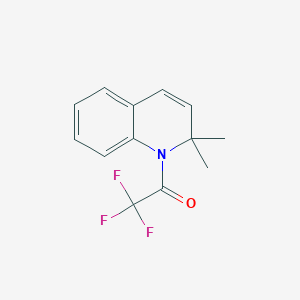
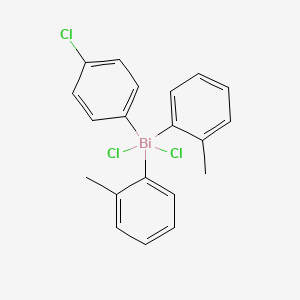
phosphanium bromide](/img/structure/B14206789.png)


![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
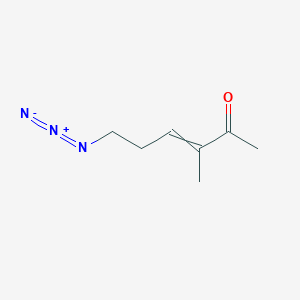
![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)
